1,3-Dithiaindane, 2-(3-methylbutyl)oxy-
Description
The compound "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" features a bicyclic dithiaindane core (a fused benzene ring with two sulfur atoms at positions 1 and 3) substituted at position 2 with a 3-methylbutyloxy group.
Properties
Molecular Formula |
C12H16OS2 |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2-(3-methylbutoxy)-1,3-benzodithiole |
InChI |
InChI=1S/C12H16OS2/c1-9(2)7-8-13-12-14-10-5-3-4-6-11(10)15-12/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
BAAKQYVLPCAXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1SC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" with structurally related compounds from the evidence, focusing on substituents, core functionalities, and applications.
Structural and Functional Comparison
Key Observations:
Substituent Linkage: The 3-methylbutyloxy group in the target compound is oxygen-linked, contrasting with the S-linked 3-methylbutyl in ’s phosphonothioate ester. Oxygen-linked ethers typically exhibit higher hydrolytic stability compared to thioesters, which are more reactive due to sulfur’s polarizability . In ixazomib (), the 3-methylbutylamino group contributes to prodrug activation, highlighting how alkyl chain substitution strategies vary across therapeutic agents .
Core Functionality: The dithiaindane core’s aromatic sulfur atoms may enhance π-stacking interactions or metal coordination, whereas the phosphonothioate core in ’s compound enables nucleophilic reactivity (e.g., acetylcholinesterase inhibition) .
Applications: While the target compound’s applications are unclear, analogs like ixazomib () demonstrate the pharmacological relevance of 3-methylbutyl derivatives in drug design.
Physicochemical Properties
- Stability: The dithiaindane core’s aromaticity may confer thermal stability, contrasting with phosphonothioates’ susceptibility to hydrolysis .
Research Findings and Data Gaps
- Synthesis: No direct synthesis data for the target compound exists in the evidence.
- Biological Activity: The phosphonothioate in highlights sulfur’s role in modulating toxicity, while ixazomib () exemplifies alkyl-substituted prodrugs. These findings imply that the target compound’s bioactivity would depend on its sulfur core and substituent synergy .
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